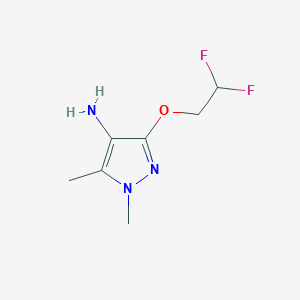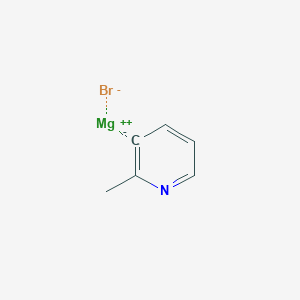
C31H39FN2O3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and esterification.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis .
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. These interactions can result in various biological effects, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate stands out due to its unique structural features and functional properties. Similar compounds include:
- Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate
- Other carbamate derivatives : These compounds share a similar core structure but differ in their functional groups and overall properties .
Eigenschaften
Molekularformel |
C31H39FN2O3 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
2-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxy-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C31H39FN2O3/c1-4-31(36)17-13-27-25-10-7-22-19-24(11-15-29(22,2)26(25)12-16-30(27,31)3)34-37-20-28(35)33-18-14-21-5-8-23(32)9-6-21/h1,5-6,8-9,19,25-27,36H,7,10-18,20H2,2-3H3,(H,33,35)/t25-,26+,27+,29+,30+,31+/m1/s1 |
InChI-Schlüssel |
SXYJPNIYEIALIO-BWYFLFFXSA-N |
Isomerische SMILES |
C[C@]12CCC(=NOCC(=O)NCCC3=CC=C(C=C3)F)C=C1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C#C)O)C |
Kanonische SMILES |
CC12CCC(=NOCC(=O)NCCC3=CC=C(C=C3)F)C=C1CCC4C2CCC5(C4CCC5(C#C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
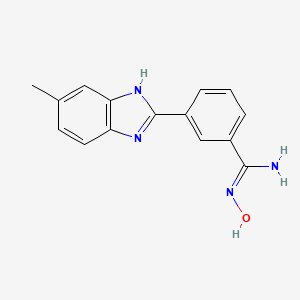

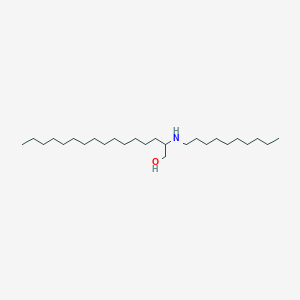
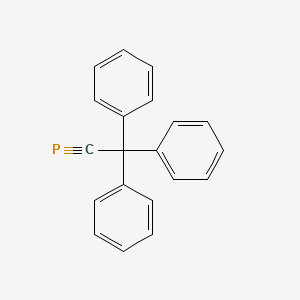
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
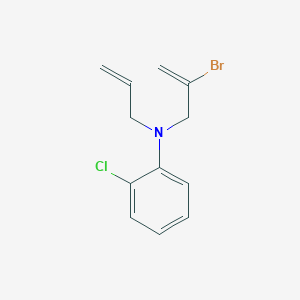
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
